2-Chloro-5-(2-morpholinoethoxy)aniline
Description
2-Chloro-5-(2-morpholinoethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position and a morpholinoethoxy group at the 5-position of the benzene ring. The morpholinoethoxy moiety consists of an ethoxy chain terminated by a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. The compound is primarily utilized in medicinal chemistry as a building block for kinase inhibitors, as evidenced by its role in synthesizing c-KIT inhibitors targeting oncogenic mutants like D816V .
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-chloro-5-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
InChI Key |
CDDDASADVLSBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted anilines are widely explored in drug discovery and materials science. Below, 2-Chloro-5-(2-morpholinoethoxy)aniline is compared to four categories of analogs based on substituent type, electronic effects, and applications.
Chloro-Substituted Anilines with Alkoxy Groups
- 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline (CAS: N/A): Features a trifluoroethoxy group, which introduces strong electron-withdrawing effects via the -CF₃ group. This reduces the amino group’s basicity compared to the morpholinoethoxy analog. Such compounds are often used in agrochemicals due to their metabolic stability .
- 4-(5-Chloro-2-methoxy-phenoxy)-aniline (CAS: 860585-65-5): Contains a methoxy group and a chloro-substituted phenoxy ring. The methoxy group is electron-donating, increasing ring reactivity toward electrophilic substitution, unlike the morpholinoethoxy group, which balances electron-donating (ether) and polar (amine) characteristics .
Chloro Anilines with Sulfur-Containing Groups
- 2-Chloro-5-(methylthio)aniline (CAS: N/A): The methylthio (-SMe) group is electron-donating, activating the aromatic ring for electrophilic attack. This contrasts with the morpholinoethoxy group, which may deactivate the ring via steric hindrance or polar effects. Methylthio derivatives are intermediates in antifungal and anticancer agents .
- 2-Chloro-5-(methanesulfinylmethyl)aniline (CAS: 1247504-17-1): The sulfinyl group (-SO-) is electron-withdrawing, reducing electron density on the ring. This differs from the morpholinoethoxy group’s mixed electronic effects, highlighting how substituents modulate reactivity in cross-coupling reactions .
Chloro Anilines with Heterocyclic Substituents
- However, the morpholinoethoxy group offers hydrogen-bonding capability through its nitrogen atom, which may enhance target binding in certain contexts .
- 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline (CAS: 443292-38-4): The benzooxazole moiety increases molecular rigidity and planarity, favoring interactions with flat binding pockets. In contrast, the flexible morpholinoethoxy chain may adapt to diverse protein conformations .
Chloro Anilines with Sulfonamide Groups
- 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline (CAS: 848369-69-7): The sulfonamide group (-SO₂-NR₂) is strongly electron-withdrawing and acidic, often exploited in protease inhibitors. The morpholinoethoxy group, being non-acidic, may avoid off-target interactions with proton-sensitive enzymes .
- 2-Chloro-5-(piperidine-1-sulfonyl)aniline (CAS: 328028-22-4): Similar to the above, but with a piperidine ring. These sulfonamide derivatives typically exhibit higher metabolic stability than alkoxy-substituted anilines, albeit with reduced solubility .
Key Comparative Data
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